3-(2,4,5-Trichlorophenoxy)propanoic acid
Overview
Description
3-(2,4,5-Trichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H7Cl3O3. It is a phenoxy herbicide and a plant growth regulator, known for its ability to mimic the plant hormone auxin, leading to uncontrolled growth in plants . This compound is also referred to as fenoprop or silvex in various contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,4,5-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 2,4,5-trichlorophenol with 3-chloropropanoic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 3-chloropropanoic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions in controlled environments to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of solvents like benzene or ligroine to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce various phenoxy derivatives .
Scientific Research Applications
3-(2,4,5-Trichlorophenoxy)propanoic acid has several applications in scientific research:
Biology: Studied for its effects on plant growth and development, particularly its role in mimicking auxin.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propanoic acid involves mimicking the plant hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth by binding to auxin receptors, leading to abnormal cell elongation and division . This uncontrolled growth ultimately results in the death of the plant.
Comparison with Similar Compounds
3-(2,4,5-Trichlorophenoxy)propanoic acid is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar growth-regulating properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Shares structural similarities but has an acetic acid side chain instead of a propanoic acid side chain.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which includes a propanoic acid side chain. This structural feature contributes to its distinct biological activity and makes it a valuable compound in both agricultural and scientific research .
Properties
IUPAC Name |
3-(2,4,5-trichlorophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMWJEKNHBCUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952404 | |
Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582-53-6, 29990-39-4 | |
Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(2,4,5-trichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, (2,4,5-trichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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